molecular formula C16H22N2O3 B6908688 N-(6-cyclopentyloxypyridin-3-yl)oxane-3-carboxamide

N-(6-cyclopentyloxypyridin-3-yl)oxane-3-carboxamide

Cat. No.: B6908688
M. Wt: 290.36 g/mol
InChI Key: OZLNEDWSBOGFGY-UHFFFAOYSA-N
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Description

N-(6-cyclopentyloxypyridin-3-yl)oxane-3-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a cyclopentyloxy group and an oxane ring attached to a carboxamide group

Properties

IUPAC Name

N-(6-cyclopentyloxypyridin-3-yl)oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(12-4-3-9-20-11-12)18-13-7-8-15(17-10-13)21-14-5-1-2-6-14/h7-8,10,12,14H,1-6,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLNEDWSBOGFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)NC(=O)C3CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyclopentyloxypyridin-3-yl)oxane-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the cyclopentyloxy group.

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving diols or epoxides.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions, where an amine reacts with a carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(6-cyclopentyloxypyridin-3-yl)oxane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the pyridine or oxane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(6-cyclopentyloxypyridin-3-yl)oxane-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound may serve as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Biology: It can be used in biochemical assays to study enzyme activity or receptor binding.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: It may be used as an intermediate in the synthesis of other valuable compounds or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-cyclopentyloxypyridin-3-yl)oxane-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-cyclopentyloxypyridin-3-yl)oxane-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties

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